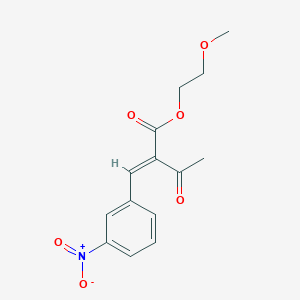

2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

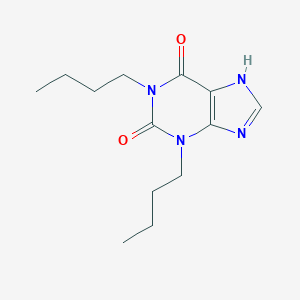

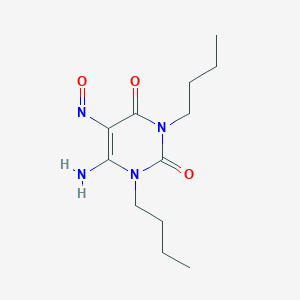

2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO6 and its molecular weight is 293.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications of Redox Mediators in Organic Pollutant Treatment

Redox mediators, including those with nitrobenzyl groups, have shown promise in enhancing the degradation efficiency of recalcitrant organic pollutants in wastewater. Enzymatic approaches utilizing oxidoreductive enzymes like laccases and peroxidases, in conjunction with redox mediators, have been explored for the treatment of pollutants. Such systems could potentially be relevant for compounds like "2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate," indicating a potential application in environmental remediation and pollutant processing (Husain & Husain, 2007).

Photosensitive Protecting Groups

Compounds with nitrobenzyl functionalities are widely used as photosensitive protecting groups in synthetic chemistry. These groups can be cleaved off in a controlled manner upon exposure to light, enabling specific reactions or the release of protected compounds. This application is critical in the development of light-responsive materials, drug delivery systems, and the controlled release of pharmaceuticals (Amit, Zehavi, & Patchornik, 1974).

Wirkmechanismus

Target of Action

The primary target of 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, also known as 2-METHOXYETHYL 2-(3-NITROBENZYLIDENE)ACETOACETATE, is L-type calcium channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions including muscle contraction, neurotransmitter release, and gene expression.

Mode of Action

This compound acts as an antagonist of L-type calcium channels . By binding to these channels, it inhibits the influx of calcium ions into cells. This action can lead to a decrease in intracellular calcium levels, which can affect various cellular processes that are regulated by calcium.

Biochemical Pathways

The compound’s action on L-type calcium channels affects multiple biochemical pathways. One of the most significant is the calcium signaling pathway , which plays a key role in various cellular functions. By inhibiting calcium influx, the compound can modulate this pathway, potentially leading to changes in cellular function .

Result of Action

The inhibition of calcium influx by this compound can lead to various molecular and cellular effects. For instance, it can affect muscle contraction, neurotransmitter release, and gene expression, among other processes . These effects could potentially be harnessed for therapeutic purposes, depending on the specific context and disease state.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Methoxyethanol", "3-nitrobenzaldehyde", "Sodium methoxide", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with methoxyethanol in the presence of sodium methoxide to form 2-methoxyethyl 3-oxobutanoate.", "Step 2: 3-nitrobenzaldehyde is reacted with ethyl acetoacetate in the presence of hydrochloric acid to form 2-(3-nitrobenzylidene)-3-oxobutanoate.", "Step 3: 2-methoxyethyl 3-oxobutanoate is then reacted with 2-(3-nitrobenzylidene)-3-oxobutanoate in the presence of sodium bicarbonate to form the desired compound, 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate.", "Step 4: The product is then isolated and purified using standard techniques, such as extraction with ethyl acetate and drying with magnesium sulfate." ] } | |

CAS-Nummer |

39562-22-6 |

Molekularformel |

C14H15NO6 |

Molekulargewicht |

293.27 g/mol |

IUPAC-Name |

2-methoxyethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |

InChI |

InChI=1S/C14H15NO6/c1-10(16)13(14(17)21-7-6-20-2)9-11-4-3-5-12(8-11)15(18)19/h3-5,8-9H,6-7H2,1-2H3/b13-9- |

InChI-Schlüssel |

UVZJPCAZMGLNTB-LCYFTJDESA-N |

Isomerische SMILES |

CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OCCOC |

SMILES |

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCOC |

Kanonische SMILES |

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCOC |

| 39562-22-6 | |

Piktogramme |

Acute Toxic; Irritant; Environmental Hazard |

Synonyme |

2-[(3-Nitrophenyl)methylene]-3-oxo-butanoic Acid 2-Methoxyethyl Ester; 2-Methoxyethyl 2-(m-Nitrobenzylidene)acetoacetate; |

Herkunft des Produkts |

United States |

Q1: What is the primary use of 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate in chemical synthesis?

A: 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate serves as a crucial intermediate in the synthesis of various 1,4-dihydropyridine calcium channel blockers, notably nimodipine and cilnidipine. [, , , ] This compound is formed through the condensation reaction of 3-nitrobenzaldehyde and 2-methoxyethyl acetoacetate. It subsequently undergoes a Hantzsch cyclization with an appropriate 3-aminocrotonate derivative to yield the desired dihydropyridine structure.

Q2: What factors influence the yield of 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate during its synthesis?

A: Research indicates that optimizing several factors can significantly enhance the yield of 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate during synthesis: []

Q3: Can you describe the reaction of 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate with cinnamyl 3-aminocrotonate?

A: 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate reacts with cinnamyl 3-aminocrotonate in a Hantzsch cyclization reaction. [] This reaction yields a substituted 1,4-dihydropyridine ring system, characteristic of calcium channel blockers. In this specific case, the product formed is 3-cinnamyl 5-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. [] This reaction typically utilizes methanol as a solvent and often requires heating.

Q4: Are there any radiolabeled versions of pharmaceuticals synthesized using 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate?

A: Yes, [2-14C]nimodipine has been synthesized utilizing a radiolabeled precursor. [] The synthesis involved using isopropyl [3-14C]acetoacetate, which was subsequently converted to isopropyl 3-amino[3-14C]crotonate. This radiolabeled aminocrotonate was then reacted with 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate through a cyclising Michael addition to yield [2-14C]nimodipine. [] This radiolabeled version of the drug is a valuable tool in pharmacokinetic and metabolic studies.

Q5: What are the potential advantages of developing alternative synthetic routes for cilnidipine that utilize 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate?

A: Current synthetic pathways for cilnidipine can be further optimized for efficiency and cost-effectiveness. Research suggests that utilizing 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate, derived from the reaction of diketene with 2-methoxyethanol, holds promise. [] This intermediate, when reacted with cinnamyl 2-aminocrotonate (derived from diketene and cinnamyl alcohol), under Hantzsch cyclization conditions, can produce cilnidipine with a total yield of 68.3% (based on cinnamyl alcohol). [] Exploring and optimizing such alternative synthetic pathways could potentially lead to a more economically viable and environmentally sustainable production of cilnidipine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B137287.png)

![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone](/img/structure/B137290.png)

![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)